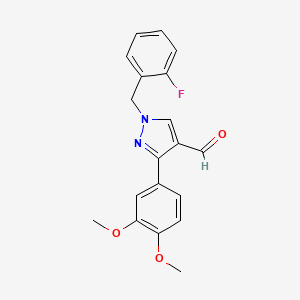

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde

Description

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a 2-fluorobenzyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-24-17-8-7-13(9-18(17)25-2)19-15(12-23)11-22(21-19)10-14-5-3-4-6-16(14)20/h3-9,11-12H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHUYSSVTGORJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution reaction where the pyrazole ring is reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the 2-fluorobenzyl group: This can be done via a nucleophilic substitution reaction where the pyrazole derivative is reacted with 2-fluorobenzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or aldol reactions with ketones.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Condensation: Primary amines (RNH2), ketones (R2CO)

Major Products

Oxidation: 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid

Reduction: 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Condensation: Schiff bases, aldol adducts

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde, have shown promising anticancer properties. Research indicates that pyrazole compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its efficacy against specific cancer types, making it a valuable scaffold for developing new anticancer agents .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The presence of electron-withdrawing groups in the structure can enhance the antimicrobial potency, which is crucial for developing new antibiotics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole compounds. By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), these compounds can reduce inflammation and pain, making them candidates for treating inflammatory diseases such as arthritis.

Synthetic Intermediates

This compound can serve as an important intermediate in organic synthesis. Its unique structural features allow for further derivatization, leading to the development of novel compounds with enhanced biological activities. The versatility of the pyrazole ring facilitates various synthetic routes that can be exploited in medicinal chemistry .

Reaction Mechanisms

The compound's reactivity can be utilized in various chemical reactions such as nucleophilic substitutions and condensation reactions. For instance, it can participate in Vilsmeier-Haack reactions to yield more complex heterocycles with potential biological applications .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Amer et al., 2018 | Investigated the synthesis of pyrazole derivatives with anticancer activity | Highlighted the potential of pyrazoles in cancer therapy |

| RSC Advances | Studied antimicrobial properties of pyrazole derivatives | Demonstrated effectiveness against various bacterial strains |

| Sigma-Aldrich Reports | Discussed anti-inflammatory effects of pyrazoles | Suggested use in treating inflammatory diseases |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity. The aromatic rings and fluorine atom may also contribute to its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-dimethoxyphenyl)-1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde

- 3-(3,4-dimethoxyphenyl)-1-(2-bromobenzyl)-1H-pyrazole-4-carbaldehyde

- 3-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its lipophilicity, making it a valuable compound in medicinal chemistry and drug design.

Biological Activity

Introduction

3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Molecular Structure

- Molecular Formula : C₁₉H₁₇FN₂O₃

- Molecular Weight : 344.35 g/mol

- CAS Number : 1006479-94-2

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇FN₂O₃ |

| Molecular Weight | 344.35 g/mol |

| CAS Number | 1006479-94-2 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with aldehydes under specific conditions. Various methods have been reported, including the use of Vilsmeier-Haack reaction conditions which yield the desired product in moderate to high yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms I and II, which are important therapeutic targets for various diseases. The IC50 values obtained from enzyme assays indicate that it has a promising inhibitory profile compared to standard inhibitors like acetazolamide .

Antiviral Activity

In silico studies suggest that this compound may act as an inhibitor for dengue virus type 2 NS2B/NS3 serine protease, indicating potential antiviral properties. Molecular docking studies revealed favorable binding interactions with the target enzyme, supporting its development as a therapeutic agent against viral infections .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of several pyrazole derivatives, including our compound of interest. The results showed that it significantly inhibited the growth of breast cancer cells in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis and cell cycle arrest, confirming the compound's efficacy in inducing cancer cell death .

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition characteristics of pyrazole derivatives. The study found that this compound exhibited selective inhibition against hCA I and II isoforms with low nanomolar IC50 values. This selectivity is crucial for reducing potential side effects associated with non-selective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.